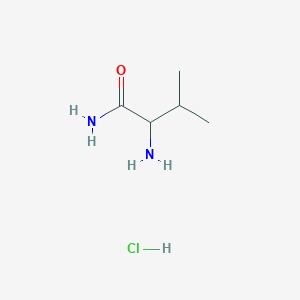

2-Amino-3-methylbutanamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCNYSGKNAWXFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solvent Selection:a Major Source of Waste in Peptide Synthesis is the Use of Hazardous Solvents Like Dichloromethane Dcm and N,n Dimethylformamide Dmf .rsc.orgresearch Has Identified Several Greener Alternatives That Can Replace These Solvents in Coupling and Deprotection Steps.acs.org

Propylene carbonate (PC): A biodegradable, low-toxicity polar aprotic solvent that has been successfully used in both solution- and solid-phase peptide synthesis. acs.orgrsc.org

2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME): These ether-based solvents are derived from renewable resources and are considered greener alternatives to DCM and DMF. acs.org

Water: As the ultimate green solvent, water-based peptide synthesis is an attractive goal, though it presents challenges related to the poor solubility of many protected amino acid derivatives. acs.orgadvancedchemtech.com

Atom Economy and Process Efficiency:the Principle of Atom Economy Favors Synthetic Routes That Incorporate the Maximum Amount of Starting Materials into the Final Product.

Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow systems can reduce the use of excess reagents and solvents, minimize waste generation, and allow for better control over reaction conditions. advancedchemtech.com

Waste Reduction:approximately 80 90% of the Waste Generated During Peptide Synthesis Comes from Solvents Used in Washing and Purification Steps.advancedchemtech.comadopting Greener Solvents, Optimizing Reaction Conditions to Improve Yields, and Utilizing Synthetic Routes with Fewer Steps Like Direct Amidation All Contribute to a Significant Reduction in Chemical Waste.nih.govfurthermore, Avoiding Hazardous Reagents Where Possible, Such As by Using Tfa Free Cleavage Protocols, Also Enhances the Sustainability of the Process.advancedchemtech.com

Investigations into Pharmacological Activities

N'-benzyl derivatives of 2-amino-3-methylbutanamide, classified as Primary Amino Acid Derivatives (PAADs), have demonstrated significant anticonvulsant effects in preclinical models. nih.govnih.gov Research has focused on analogs of (R)-N′-benzyl 2-amino-3-methylbutanamide to delineate the structural features essential for potent activity in the maximal electroshock seizure (MES) animal model. nih.govresearchgate.net

These compounds are structurally related to Functionalized Amino Acids (FAAs), which contain an additional N-acetyl group, but the structure-activity relationships (SARs) of the two classes differ significantly. nih.govresearchgate.net For PAADs, efficacy has been strongly associated with a hydrocarbon group at the C(2)-carbon. nih.govresearchgate.net Specifically, potent anticonvulsant activity was observed in rodent models for (R)-substituted PAADs where the C(2) substituent was an ethyl, isopropyl, or tert-butyl group. researchgate.net The activity of these compounds surpassed that of several clinically used antiepileptic drugs. researchgate.net

The following table summarizes the anticonvulsant activity of representative N'-Benzyl derivatives in the Maximal Electroshock Seizure (MES) test.

| Compound | C(2) Substituent | Stereochemistry | MES ED₅₀ (mg/kg, mice, i.p.) | Reference |

|---|---|---|---|---|

| (R)-N′-benzyl 2-amino-3-methylbutanamide Analog | Isopropyl | R | Potent Activity | researchgate.net |

| (R)-N′-benzyl 2-aminobutanamide (B112745) Analog | Ethyl | R | Potent Activity | researchgate.net |

| (R)-N′-benzyl 2-amino-3,3-dimethylbutanamide Analog | tert-Butyl | R | Potent Activity | researchgate.net |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Methoxymethyl | R | 4.5 | nih.gov |

| (S)-N-benzyl-2-acetamido-3-methoxypropionamide ((S)-18) | Methoxymethyl | S | >100 | nih.gov |

Hydroxamic acid derivatives are a prominent class of histone deacetylase (HDAC) inhibitors. researchgate.net The mechanism of action involves the hydroxamic acid moiety chelating the Zn²⁺ ion located within the catalytic center of HDAC enzymes. nih.gov This interaction inhibits the enzyme's ability to remove acetyl groups from histone and non-histone proteins, a process crucial for transcriptional regulation. nih.govmdpi.com

While direct studies on hydroxamic acid analogs of 2-amino-3-methylbutanamide are not extensively detailed in the provided context, the general principle involves modifying amino acid-like scaffolds to incorporate a zinc-binding group like hydroxamic acid. nih.gov This strategy has led to the development of numerous potent HDAC inhibitors. mdpi.com For instance, pyrimidine-based hydroxamic acids have been synthesized and tested as inhibitors for HDAC4 and HDAC8 isoforms. nih.gov The potency of these inhibitors is often measured by their half-maximal inhibitory concentration (IC₅₀).

The table below presents data for various hydroxamic acid-based HDAC inhibitors, illustrating the efficacy of this compound class.

| Compound | Target HDAC Isoform(s) | IC₅₀ | Reference |

|---|---|---|---|

| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | HDAC4 | 16.6 µM | nih.gov |

| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | HDAC8 | 1.2 µM | nih.gov |

| PCI-34051 | HDAC8 | 10 nM (Kᵢ) | researchgate.net |

| YSL-109 | HDAC1 | 259.4 µM | nih.gov |

| YSL-109 | HDAC6 | 0.537 nM | nih.gov |

| YSL-109 | HDAC8 | 2.24 µM | nih.gov |

Certain derivatives of amino amides have been shown to modulate the activity of voltage-gated sodium (Na⁺) channels. For example, an investigation into compounds containing the N-benzyl 2-amino-3-methoxypropionamide structure revealed direct effects on Na⁺ currents in neuronal cells. researchgate.net Specifically, the analysis using whole-cell patch-clamp electrophysiology demonstrated that the introduction of a (3-fluoro)benzyloxy moiety at the 4'-position of the benzylamide ring significantly enhanced the slow inactivation of Na⁺ channels. researchgate.net This mechanism is relevant to the action of some antiepileptic drugs, which stabilize the inactive state of sodium channels to reduce neuronal hyperexcitability.

Structure-Activity Relationship (SAR) Studies

The anticonvulsant activity of N′-benzyl 2-amino-3-methylbutanamide derivatives is highly sensitive to the nature and position of various substituents. nih.govnih.gov

C(2)-Carbon Substituents: For PAADs, anticonvulsant efficacy is optimized with a hydrocarbon moiety at the C(2) position. nih.govresearchgate.net Potent activity is observed when this R group is ethyl, isopropyl, or tert-butyl. researchgate.net This contrasts with the related FAA class, where a substituted heteroatom one atom removed from the C(2)-center is preferred. nih.govnih.gov

N'-Benzylamide Substituents (Site D): The electronic properties of substituents on the N'-benzylamide ring significantly influence the anticonvulsant activity of PAADs. nih.govnih.gov Studies involving the placement of a trifluoromethoxy group at the 2', 3', and 4' positions of the benzyl (B1604629) ring showed that the 4' derivatives displayed the highest level of activity, a finding consistent with previous studies on related compounds. nih.gov

Terminal Amide Site: The SAR for PAADs and FAAs also diverges at the terminal amide site. PAADs exhibit considerably more structural flexibility at this position, allowing for a wider variety of units to be incorporated while retaining activity. nih.govnih.gov This suggests that PAADs and FAAs may function through different mechanisms. nih.gov

Stereochemistry plays a critical role in the pharmacological activity of these compounds. Research has consistently shown that the anticonvulsant properties are largely confined to a specific stereoisomer. For PAADs with C(2)-hydrocarbon substituents, excellent anticonvulsant activity was observed when the C(2) stereocenter conformed to the d-amino acid configuration, which corresponds to the (R)-stereoisomer. researchgate.net

This stereochemical dependence is pronounced. In studies of the related N-acetylated analog, N-benzyl-2-acetamido-3-methoxypropionamide, the principal anticonvulsant activity was found to reside in the (R)-stereoisomer. nih.gov The ED₅₀ value for the (R)-isomer was 4.5 mg/kg, whereas the ED₅₀ for the (S)-isomer was greater than 100 mg/kg, highlighting a significant difference in potency based on the stereochemical configuration. nih.gov

Enzymatic Interactions and Protein Binding Studies

The interaction of small molecules with proteins is a critical determinant of their biological function. Research into 2-Amino-3-methylbutanamide hydrochloride and structurally similar compounds has centered on understanding these interactions at a molecular level, particularly concerning enzyme inhibition and the dynamics of protein-ligand binding.

Enzyme kinetics studies are crucial for quantifying the inhibitory potential of a compound. For molecules structurally related to this compound, particularly those containing a 2-substituted benzamide (B126) group, research has focused on their interaction with histone deacetylases (HDACs). These enzymes play a pivotal role in regulating gene expression.

Investigations have revealed that subtle changes to the benzamide structure can lead to significant differences in inhibitory activity (IC50) and selectivity across various HDAC subtypes. nih.gov For example, a 2-methylamino benzamide compound was identified as a highly selective HDAC3 inhibitor, while the removal of a methyl group resulted in a compound that inhibits HDAC1, 2, and 3 with much lower selectivity. nih.gov The inhibitory concentrations (IC50) are key parameters derived from these kinetic studies, indicating the concentration of an inhibitor required to reduce an enzyme's activity by half.

Below is a table summarizing the enzyme inhibition data for several 2-substituted benzamide compounds, which share structural motifs with the subject of this article, against various HDAC enzymes.

| Compound ID | Substituent Group | Target Enzyme | IC50 (nM) | Selectivity (HDAC1/HDAC3) |

| 13 | 2-methylamino benzamide | HDAC3 | 41 | >366-fold |

| 14 | 2-amino-6-fluorobenzamide | HDAC1, 2, 3 | - | 4-fold |

| 16 | 2-methylthiobenzamide | HDAC3 | 29 | >690-fold |

| PsA-SH | - | HDAC1 | 8 | - |

| PsA-SH | - | HDAC3 | 12.4 | - |

| 12g | Benzamide | HDAC3 | - | More effective on HDAC3 than HDAC1 |

This table is generated from data presented in research articles focusing on HDAC inhibitors. nih.govnih.gov

The analysis of how a ligand, such as a small molecule inhibitor, binds to its protein target provides insights into the mechanism of action. For HDAC inhibitors, molecular docking studies have been employed to visualize and understand these interactions within the enzyme's binding pocket. nih.gov These studies show that the inhibitor fits into a pocket on the enzyme, where it interacts with key amino acid residues. nih.govresearchgate.net

The binding is typically stabilized by a combination of forces:

Hydrogen Bonds: These occur between the inhibitor and amino acid side chains, such as serine. researchgate.net

Hydrophobic Interactions: These interactions involve nonpolar residues like tryptophan, methionine, and leucine, which stabilize the inhibitor within the binding site. researchgate.net

π-Stacking Interactions: Aromatic rings on the inhibitor can interact with residues like histidine and tryptophan. researchgate.net

In the context of HDACs, the binding pocket is well-characterized, and researchers can predict how benzamide-containing molecules will orient themselves to interact with the zinc ion present in the active site, which is crucial for the enzyme's catalytic activity. nih.gov The precise nature of these protein-ligand interactions determines the compound's potency and selectivity. nih.gov

As a derivative of valine, this compound is relevant to the broader fields of amino acid metabolism and protein synthesis. drugbank.com Amino acids are not just building blocks for proteins; they are also critical signaling molecules that regulate gene expression, often through the modulation of mRNA translation. nih.gov

Cellular pathways, such as the mTOR (mammalian target of rapamycin) signaling pathway, are highly sensitive to amino acid availability. nih.govmdpi.com These pathways control the initiation of protein synthesis, a key step in gene expression. nih.gov Research into amino acid derivatives can, therefore, provide insights into how cells sense nutrient levels and adjust their metabolic and growth programs accordingly. By studying how compounds like this compound might influence these sensing and signaling pathways, researchers can better understand the intricate regulation of cellular growth and protein synthesis. nih.gov

Cellular and Molecular Mechanisms of Action

Beyond direct enzyme interactions, it is essential to understand a compound's effects on cellular processes like gene expression, programmed cell death (apoptosis), and cellular differentiation.

One of the most significant mechanisms by which gene expression is modulated is through the epigenetic regulation of chromatin structure. mdpi.com Histone deacetylases (HDACs) contribute to this process by removing acetyl groups from lysine (B10760008) residues on histone proteins. This action leads to a more compact chromatin structure, which generally represses gene transcription. mdpi.com

Chemical compounds that inhibit HDACs can prevent this deacetylation, leading to a more open chromatin state and the activation of gene expression. mdpi.com As discussed previously, compounds with a 2-substituted benzamide structure have been identified as potent HDAC inhibitors. nih.gov The inhibition of specific HDACs can have distinct outcomes; for instance, the inhibition of HDAC1, 2, and 3 is associated with Latency Reversal Activity (LRA) in HIV latency models, a process dependent on gene expression. nih.gov In contrast, a highly selective HDAC3 inhibitor did not show this activity, highlighting the functional differences between HDAC subtypes. nih.gov

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The induction of apoptosis is a key strategy for many anticancer agents. Research has directly linked the inhibition of specific HDAC enzymes to the induction of apoptosis. nih.gov

A study involving benzamide derivatives and related compounds found that the inhibition of HDAC1 and HDAC2 was associated with apoptosis induction in human leukemia HL-60 cells. nih.gov In contrast, a compound that selectively inhibited only HDAC3 did not induce apoptosis. nih.gov This suggests that the therapeutic effect of certain HDAC inhibitors may depend on which specific enzymes they target. The induction of apoptosis is often measured by observing the cleavage of proteins like PARP and caspases, which are key executioners of the apoptotic program. nih.gov

| Compound Class | HDAC Inhibition Profile | Apoptosis Induction |

| PsA-SH, 10b | HDAC1/2/3 | Yes |

| 6a | None | No |

| 12g (Benzamide) | Selective HDAC3 | No |

This table summarizes findings on the relationship between HDAC subtype inhibition and apoptosis from a study on Psammaplin A derivatives. nih.gov

Cellular differentiation is the process by which a cell changes from one type to a more specialized type, driven by changes in gene expression. miami.edu Because HDAC inhibitors are potent modulators of gene expression, they are also studied for their ability to influence cellular differentiation. By altering the epigenetic landscape, these compounds can activate developmental genes that guide a cell toward a specific lineage. miami.edu For example, research on the Integrator complex, a key player in gene regulation, has shown its critical role in neuronal differentiation and in maintaining the pluripotent state of stem cells. miami.edu

Neuroprotective Effects in Preclinical Research Models

While extensive research has been conducted on various amino acid derivatives for their potential neuroprotective roles, specific preclinical studies detailing the neuroprotective effects of this compound are not widely available in publicly accessible scientific literature. The investigation into compounds that can mitigate neuronal damage is a significant area of research for conditions like ischemic stroke and chronic neurodegenerative diseases. nih.gov Generally, the mechanisms explored for neuroprotection by related compounds include the modulation of excitatory amino acid receptors and the reduction of excitotoxicity. nih.govnih.gov However, dedicated studies to elucidate such mechanisms for this compound have not been prominently reported.

Research into Potential Therapeutic Applications

The structural characteristics of this compound place it within a class of compounds that have been investigated for a range of therapeutic uses. The following sections explore the preclinical research into its potential applications.

Preclinical Studies in Neurological Disorders (e.g., Epilepsy, Neurodegenerative Diseases)

The broader class of molecules known as α-aminoamides has been a source of significant interest in the development of treatments for neurological disorders, particularly epilepsy. While specific preclinical trials on this compound for epilepsy or neurodegenerative diseases are not detailed in the available literature, the general class of compounds shows promise. For instance, researchers have successfully synthesized oligonucleotide inhibitor molecules that have been shown to stop seizures in mouse models, highlighting the potential for developing new drugs for epilepsy. drugtargetreview.com The development of antiepileptogenic and disease-modifying treatments is a primary goal in epilepsy research, with a focus on rigorous preclinical testing to ensure translation to clinical use. nih.gov

Currently, there is a recognized need for innovative treatment strategies for conditions like temporal lobe epilepsy, especially for the one-third of patients whose seizures are resistant to available drugs. drugtargetreview.com Research into new molecules is a critical step toward addressing this unmet clinical need. drugtargetreview.com

Research into Oncological Applications (e.g., Anti-tumor Agents)

In the field of oncology, amino acid derivatives have been explored for their potential as anti-tumor agents, often as part of a prodrug strategy. A prodrug is an inactive compound that is converted into an active drug within the body. This approach can be used to improve the solubility and delivery of anti-cancer agents.

One area of research has involved the conjugation of amino acids to potent anti-tumor molecules to overcome limitations such as poor water solubility. For example, a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a potent anti-tumor agent, was developed to create a water-soluble and chemically stable compound. nih.govresearchgate.net In preclinical models, this prodrug was able to revert to its active parent amine and significantly retard the growth of human breast and ovarian tumor xenografts. nih.govresearchgate.net While this demonstrates a potential application for amino acid amide structures in oncology, it is important to note that this research does not describe the intrinsic anti-tumor activity of this compound itself, but rather the utility of a similar chemical linkage in a prodrug context.

| Research Area | Compound Class | Finding in Preclinical Models | Relevance to this compound |

| Epilepsy | Oligonucleotide inhibitors | Certain synthetic molecules stopped seizures in mouse models. drugtargetreview.com | Provides context for research into new epilepsy treatments, though not directly involving the specified compound. |

| Oncology (Prodrugs) | Amino acid-conjugated benzothiazoles | A lysylamide prodrug retarded tumor growth in mice. nih.govresearchgate.net | Illustrates a potential use for the amino acid amide structure in drug delivery, not as a direct anti-tumor agent. |

Role as Pharmaceutical Intermediates in Drug Discovery and Development

Amino acids and their derivatives, including this compound, are fundamental building blocks in organic synthesis and medicinal chemistry. They serve as key pharmaceutical intermediates, which are the chemical compounds that form the basis for the synthesis of active pharmaceutical ingredients (APIs).

Applications in Advanced Biochemical and Organic Research

Reagent in Peptide Synthesis and Modification Strategies

2-Amino-3-methylbutanamide (B3250160) hydrochloride is utilized as a key building block in solution-phase peptide synthesis. acs.org This classical synthesis technique, while often more labor-intensive than solid-phase methods, remains crucial for large-scale production and for synthesizing peptides that are challenging to produce on a solid support. libretexts.orgwikipedia.org

The primary role of this compound is to introduce a valinamide (B3267577) residue at the C-terminus of a peptide chain. The C-terminal amide is a common modification in many naturally occurring and synthetic peptides, conferring several advantages over a free carboxylic acid. This amidation can:

Increase the peptide's metabolic stability by making it more resistant to degradation by carboxypeptidases.

Enhance biological activity by mimicking the structure of native peptide hormones and neuropeptides.

In a typical solution-phase synthesis, the amino group of 2-Amino-3-methylbutanamide hydrochloride is coupled with the activated C-terminus of a protected amino acid or peptide fragment. ekb.eg Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used to facilitate the formation of the new peptide bond. wikipedia.org

Table 1: Physical and Chemical Properties of L-Valinamide Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 3014-80-0 |

| Linear Formula | (CH₃)₂CHCH(NH₂)CONH₂ · HCl |

| Molecular Weight | 152.62 g/mol |

| Form | Solid |

| Melting Point | 266-270 °C |

| Optical Activity | [α]25/D +25.8°, c = 1 in H₂O |

Data sourced from Sigma-Aldrich. acs.org

Role in Degradation Studies of Antibiotics

This compound is a useful research chemical for the degradation studies of the thiopeptide antibiotic MDL 62,879, also known as GE2270A. libretexts.org GE2270A is a complex, ribosomally synthesized peptide that inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). nih.govnih.gov

Elucidating the structure of such complex natural products often involves controlled chemical degradation, where the large molecule is broken down into smaller, identifiable fragments. researchgate.net These fragments are then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry and compared against known reference standards to piece together the original structure.

The antibiotic GE2270A is a highly modified peptide that contains several thiazole (B1198619) rings and a C-terminal proline amide. nih.govuniprot.org In degradation studies designed to confirm its amino acid sequence and modifications, researchers would compare the resulting chemical fragments to synthetic standards. This compound would serve as a crucial reference standard for any valinamide-containing fragments that might be produced during the degradation process, helping to confirm the presence and location of valine within the parent antibiotic's structure.

Building Block for the Construction of Complex Organic Molecular Architectures

As a chiral amino acid derivative, this compound is a valuable starting material, or "building block," for the stereoselective synthesis of more complex organic molecules, particularly in pharmaceutical development. scientificlabs.co.uk The presence of a stereocenter and two distinct nitrogen-containing functional groups provides a scaffold for constructing larger, well-defined three-dimensional structures.

While specific examples detailing the use of this exact compound are specialized, the application of similar amino amides is well-documented in the synthesis of medicinally important compounds. For instance, S-2-aminobutanamide hydrochloride is a key intermediate in the synthesis of the chiral drug Levetiracetam. sigmaaldrich.com This parallel illustrates the role of amino amides as key precursors in multi-step syntheses. The valinamide structure can be incorporated into various molecular frameworks, including N-heterocycles, which are a cornerstone of medicinal chemistry. fishersci.com The primary amine can undergo reactions to build rings, while the amide group provides a stable structural element.

Development of Biochemical Probes for Pathway Elucidation

The core structure of valinamide is used to construct specialized reagents, known as biochemical probes, for analytical purposes. A prominent example is Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) , a chiral derivatizing agent. This molecule is synthesized from L-valinamide and is sometimes referred to as a chiral Sanger's Reagent, an analogue of Marfey's reagent. scientificlabs.co.uk

L-FDVA is used to determine the enantiomeric (D/L) composition of amino acid mixtures via HPLC. The probe works by reacting with the primary amine of free amino acids. When a mixture of amino acids is reacted with L-FDVA, it forms diastereomeric adducts. Because these diastereomers have different physical properties, they can be separated and quantified using a standard HPLC setup with a non-chiral column.

This analytical technique is critical in various fields:

Natural Product Chemistry: To determine the absolute stereochemistry of amino acids found in novel peptides isolated from natural sources, such as microcystin (B8822318) toxins. scientificlabs.co.uk

Food Science: To assess the nutritional quality of food proteins and detect racemization (the conversion of L-amino acids to D-amino acids) that can occur during processing.

Geochemistry: To analyze the amino acid content of fossils and meteorites.

The development of L-FDVA from a valinamide base demonstrates how a simple building block can be transformed into a sophisticated tool for elucidating the composition and structure of complex biological samples.

Table 2: Properties of L-FDVA Biochemical Probe

| Property | Value |

|---|---|

| Full Name | Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide |

| CAS Number | 132679-61-9 |

| Molecular Formula | C₁₁H₁₃FN₄O₅ |

| Molecular Weight | 300.24 g/mol |

| Application | Chiral derivatizing agent for HPLC |

Data sourced from Sigma-Aldrich.

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Separation in Research Contexts

Chromatographic methods are pivotal for the separation and purity assessment of 2-Amino-3-methylbutanamide (B3250160) hydrochloride. Given its polar nature, arising from the amine and amide functional groups, specific chromatographic strategies are required for effective analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 2-Amino-3-methylbutanamide hydrochloride. In a research context, reversed-phase HPLC (RP-HPLC) is a common mode employed for purity determination.

A typical RP-HPLC method for a polar compound such as this would involve a C18 stationary phase. Due to the compound's high polarity, a mobile phase with a high aqueous content is generally necessary to achieve adequate retention. To improve peak shape and retention for the basic amine group, an acidic modifier is often added to the mobile phase.

Illustrative HPLC Parameters for Analysis:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient elution (e.g., 5-95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) |

| Column Temp. | Ambient or controlled (e.g., 25 °C) |

This table represents a typical starting point for method development and is not based on a specific analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times. For the analysis of this compound, UPLC can provide a more detailed purity profile, resolving closely eluting impurities that might be missed with conventional HPLC.

The mobile phases and stationary phases used in UPLC are similar to those in HPLC, but the system is optimized to handle the higher backpressures generated by the smaller particle columns. A typical UPLC method would offer a significant reduction in run time compared to a standard HPLC method.

Spectroscopic Approaches for Structural Confirmation and Elucidation

Spectroscopic techniques are essential for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For L-Valinamide hydrochloride, the hydrochloride salt of the L-enantiomer of 2-amino-3-methylbutanamide, the following proton signals would be expected.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule.

Expected NMR Data for L-Valinamide Hydrochloride:

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~3.8 | d | ~4.5 | H-2 (α-proton) | |

| ~2.3 | m | H-3 (β-proton) | ||

| ~1.1 | d | ~7.0 | CH₃ (γ-protons) | |

| ~1.0 | d | ~7.0 | CH₃ (γ-protons) | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~175 | C=O (Amide carbonyl) | |||

| ~60 | C-2 (α-carbon) | |||

| ~30 | C-3 (β-carbon) | |||

| ~19 | CH₃ (γ-carbons) | |||

| ~18 | CH₃ (γ-carbons) |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The amide and amine protons will appear as broad signals and their chemical shifts are highly dependent on the solvent and temperature.

Mass Spectrometry (MS), including LC-MS, for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of 2-Amino-3-methylbutanamide and to gain structural information through its fragmentation pattern. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying components in a mixture.

In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecule [M+H]⁺. For 2-Amino-3-methylbutanamide (free base, C₅H₁₂N₂O, molecular weight 116.16 g/mol ), the expected m/z for the protonated molecule would be approximately 117.1.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing structural information. Common fragmentation pathways for protonated amino acids and their amides include the loss of ammonia (B1221849) (NH₃) and the loss of the amide group as a neutral molecule (CONH₂).

Expected Fragmentation Pattern:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 117.1 | 100.1 | NH₃ |

| 117.1 | 73.1 | CONH₂ |

This table represents a simplified prediction of the major fragmentation pathways.

Advanced Methods for Enantiomeric Purity Determination

Since 2-Amino-3-methylbutanamide is a chiral molecule, determining its enantiomeric purity is crucial, especially in pharmaceutical and biological research where different enantiomers can have distinct activities.

Chiral HPLC is the most common method for determining enantiomeric purity. This can be achieved in two primary ways:

Direct Separation using a Chiral Stationary Phase (CSP): CSPs are designed to have stereospecific interactions with enantiomers, leading to different retention times. For amino acid derivatives, polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol.

Indirect Separation via Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). A common derivatizing agent for amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).

The choice of method depends on the specific requirements of the analysis, including sensitivity and the availability of instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating the enantiomers of this compound. This method can be approached directly, by using a chiral stationary phase (CSP), or indirectly, after derivatization. Direct analysis is often preferred as it simplifies sample preparation and avoids potential side reactions or racemization during derivatization. sigmaaldrich.com

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acids and their derivatives. sigmaaldrich.com These stationary phases are compatible with a wide range of mobile phases, including aqueous and organic mixtures, making them suitable for polar and ionic compounds like amino amides. sigmaaldrich.com Another class of CSPs effective for amino acid enantioseparation is the crown ether-based column, which has shown success in separating most chiral proteinogenic amino acids. ankara.edu.tr

For a compound like this compound, a typical method would involve a crown ether-based column. The separation mechanism relies on the differential interaction of the enantiomers with the chiral cavities of the crown ether. The selection of the mobile phase is critical for achieving optimal resolution. A common approach involves using an acidic aqueous solution, such as perchloric acid, mixed with an organic modifier like methanol. researchgate.net The column temperature is also a key parameter, with lower temperatures often enhancing resolution. researchgate.net

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Resolution

| Parameter | Condition | Rationale |

| Column | CROWNPAK® CR(+) | Chiral crown ether stationary phase known for good separation of amino compounds. ankara.edu.trresearchgate.net |

| Mobile Phase | 0.05% Perchloric Acid in Water / Methanol | Acidic mobile phase protonates the primary amine, facilitating interaction with the CSP. researchgate.net |

| Flow Rate | 0.8 mL/min | A standard flow rate for analytical HPLC, balancing resolution and analysis time. |

| Column Temp. | 15 °C | Lower temperature can improve enantioselectivity by enhancing the stability of transient diastereomeric complexes. researchgate.net |

| Detection | UV at 200 nm | Detection at a low wavelength is suitable for compounds lacking a strong chromophore. researchgate.net |

| Injection Vol. | 5 µL | Standard volume to avoid column overloading and band broadening. |

Applications of Marfey's Reagent

An alternative to direct chiral HPLC is the pre-column derivatization of the analyte with a chiral derivatizing agent, followed by separation of the resulting diastereomers on a standard achiral HPLC column. Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a widely used agent for this purpose. uni-giessen.denih.gov

The primary amine of this compound reacts with Marfey's reagent under mild alkaline conditions (e.g., in the presence of sodium bicarbonate) to form stable diastereomeric adducts. uni-giessen.defishersci.com The reaction is typically completed by gentle heating. fishersci.com The resulting derivatives contain a highly UV-active dinitrophenyl group, which significantly enhances detection sensitivity at a wavelength of approximately 340 nm. fishersci.com

A key advantage of Marfey's method is the predictable elution order on reverse-phase HPLC columns. The diastereomer formed from the D-enantiomer of the analyte generally exhibits stronger intramolecular bonding, making it less polar than the L-counterpart. fishersci.com Consequently, the D-derivative is retained more strongly on the nonpolar stationary phase and elutes later than the L-derivative. fishersci.com This predictable elution pattern allows for the assignment of absolute configuration based on retention times. uni-giessen.de

Table 2: Typical Protocol for Derivatization with Marfey's Reagent

| Step | Procedure | Purpose |

| 1. Sample Prep | Dissolve a known amount of this compound in water. | Prepare the analyte solution. |

| 2. Reaction | To the analyte solution, add a solution of 1% FDAA in acetone (B3395972) and 1.0 M sodium bicarbonate. fishersci.com | Initiate the nucleophilic aromatic substitution reaction under alkaline conditions. |

| 3. Incubation | Heat the mixture at 40°C for 1 hour. uni-giessen.defishersci.com | Drive the derivatization reaction to completion. |

| 4. Quenching | Cool the reaction mixture and add 2 M HCl. fishersci.com | Neutralize the excess base and quench the reaction. |

| 5. Analysis | The sample is ready for injection onto a reverse-phase HPLC system (e.g., C18 column). | Separate and quantify the diastereomeric products. |

Chiral Shift Agent Studies via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for chiral discrimination through the use of chiral shift agents (CSAs). These agents are typically paramagnetic lanthanide complexes that form transient, diastereomeric complexes with the enantiomers of the analyte. This interaction induces different magnetic environments for the corresponding nuclei in the two enantiomers, resulting in the resolution of what would otherwise be overlapping signals in the NMR spectrum.

For a compound like this compound, which is closely related to the amino acid valine, a water-soluble samarium complex (Sm-pdta) can be an effective CSA for analysis in D₂O. Lanthanide shift reagents are known to sometimes cause significant line broadening of NMR signals, but samarium-based agents are reported to be less prone to this issue in high-field NMR compared to europium-based reagents.

The analysis is typically performed by preparing a solution of the analyte in D₂O and adjusting the pH to a range where the interaction with the CSA is optimal, usually near the pKa of the substrate's amino group (pH 9-10). Upon addition of the chiral shift agent, separate signals for the enantiomers can be observed, particularly for protons near the chiral center. The difference in the chemical shifts (Δδ) between the signals of the two enantiomers allows for the determination of enantiomeric purity by integrating the respective signals. semmelweis.hu The reliability of this method is enhanced by observing the chemical shift non-equivalence for multiple protons within the molecule.

Challenges and Future Directions in 2 Amino 3 Methylbutanamide Hydrochloride Research

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The conventional synthesis of amino acid amides often involves multi-step processes that include the use of protecting groups and coupling reagents, which can be inefficient and generate significant waste. rsc.org A key challenge is to develop more direct, efficient, and environmentally benign synthetic routes for 2-Amino-3-methylbutanamide (B3250160) hydrochloride.

| Synthetic Pathway | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Chemical Synthesis | Multi-step process involving protection of the amine group, activation of the carboxylic acid, and subsequent amidation and deprotection. rsc.org | Well-established and versatile. | Generates waste, requires harsh reagents, lower atom economy. rsc.org |

| Enzymatic Synthesis (Biocatalysis) | Uses enzymes like lipases or amidases to catalyze the amide bond formation. symeres.comnih.gov | High stereospecificity, mild reaction conditions, environmentally friendly ("green"). nih.gov | Enzyme stability, substrate scope, and cost can be limiting factors. |

| Protecting-Group-Free Direct Amidation | Employs specific reagents (e.g., borate (B1201080) esters) to directly couple an unprotected amino acid with an amine. rsc.org | Increased efficiency (fewer steps), improved atom economy. | Reagent compatibility with diverse functional groups, scalability. |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

A significant challenge in the study of 2-Amino-3-methylbutanamide hydrochloride is the lack of information regarding its specific biological targets and mechanisms of action. As a derivative of L-valine, it is plausible that it could interact with biological systems related to branched-chain amino acid (BCAA) metabolism and signaling. drugbank.com L-valine itself promotes muscle growth, tissue repair, and is a precursor in biosynthetic pathways. drugbank.com

Future research should involve systematic screening of the compound against various biological targets. This could include enzyme panels (e.g., proteases, kinases, aminotransferases) and receptor binding assays. Given that amino acid analogs can act on transporters, investigating its effect on amino acid transport systems like Gap1 could be a fruitful starting point. sigmaaldrich.com Furthermore, its structural similarity to peptide fragments suggests potential interactions with protein-protein interfaces or as an inhibitor of peptidases. Unraveling these potential interactions is the first step toward understanding its biological function and identifying its mechanism of action.

Rational Design of Next-Generation Derivatives with Improved Specificity and Efficacy

Once a biological activity is identified, the parent molecule, this compound, can serve as a "hit" or "lead" compound. bbau.ac.in The challenge then becomes rationally designing derivatives with improved potency, selectivity, and pharmacokinetic properties. The principles of Structure-Activity Relationship (SAR) studies are central to this endeavor, where systematic structural modifications are correlated with changes in biological activity. drugdesign.orgyoutube.com

Future design strategies could involve modifying the core structure at several key positions. For example, the primary amine, the amide group, and the isopropyl side chain are all amenable to chemical alteration. The goal of these modifications would be to enhance interactions with a specific biological target while minimizing off-target effects. youtube.com Studies on other amide derivatives have shown that even minor positional changes of functional groups can be critical for biological activity. nih.gov

| Modification Site | Potential Modification | Intended Effect |

|---|---|---|

| Isopropyl Side Chain | Varying alkyl or aryl groups. | Alter hydrophobicity, steric interactions, and binding pocket fit. |

| Amine Group (α-position) | Alkylation, acylation. | Modify hydrogen bonding capacity and basicity (pKa). |

| Amide Group | N-alkylation or substitution with different functional groups. | Change hydrogen bonding patterns and metabolic stability. |

| Stereochemistry | Synthesis of the D-enantiomer or diastereomers. | Probe stereospecific requirements of the biological target. |

Integration of Computational Chemistry and Artificial Intelligence in Compound Design

Synthesizing and testing every possible derivative of a lead compound is impractical and resource-intensive. The integration of computational chemistry and artificial intelligence (AI) presents a powerful solution to this challenge by enabling the rapid virtual screening and design of new molecules. axxam.com

| AI/ML Technique | Specific Application |

|---|---|

| Machine Learning (e.g., Random Forest, SVM) | Develop QSAR models to predict activity and toxicity of virtual compounds. frontiersin.orgnih.gov |

| Deep Learning (e.g., ANNs, RNNs) | Predict protein structures from amino acid sequences and analyze complex biological data. mdpi.com |

| Generative Adversarial Networks (GANs) | Design novel molecules from scratch with optimized properties for a specific biological target. mdpi.com |

| Virtual High-Throughput Screening (vHTS) | Rapidly screen large virtual libraries of derivatives against a target protein structure to identify promising candidates. nih.gov |

Translational Research Opportunities from Preclinical Findings to Potential Clinical Investigation

The ultimate challenge is to translate fundamental research findings into tangible clinical applications. Currently, this compound is far from clinical use, with no published preclinical data on its efficacy or pharmacology. The path from a laboratory chemical to a potential therapeutic agent is long and requires a systematic, milestone-driven approach.

The future in this area must begin with comprehensive preclinical studies. This involves a clear roadmap:

In Vitro Characterization: Following the identification of a biological target, detailed in vitro experiments are needed to confirm the mechanism of action, potency (e.g., IC50 or EC50 values), and selectivity.

Cell-Based Assays: The activity of the compound and its optimized derivatives must be confirmed in relevant cellular models of a disease.

In Vivo Animal Models: Promising candidates would then advance to testing in animal models to evaluate efficacy, pharmacokinetics, and preliminary safety.

Only after a strong preclinical data package is assembled can a compound be considered for an Investigational New Drug (IND) application and subsequent clinical investigation. While this remains a distant goal for this compound itself, this structured translational pathway provides a clear vision for the future development of any promising derivatives that may emerge from the research directions outlined above.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-amino-3-methylbutanamide hydrochloride, and how do they influence experimental handling?

- Answer : The compound has a molecular weight of 300.78 g/mol (C₁₄H₂₁ClN₂O₃) and is typically stored at -20°C in powder form or -80°C in solvent to prevent degradation . Solubility is limited (<1 mg/mL in DMSO), necessitating solvent optimization (e.g., DMSO for in vitro assays) or sonication for dissolution. Pre-experiment solubility profiling using UV-Vis spectroscopy or HPLC is recommended to confirm stability .

Q. How can researchers verify the purity and structural identity of synthesized this compound?

- Answer : Use a combination of analytical techniques:

- NMR : Compare ¹H/¹³C spectra to published data (e.g., δ 9.00 ppm for amine protons in DMSO-d₆ ).

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% typical for research-grade material) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 301.78) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer : While acute toxicity data are limited, follow general protocols for amino acid derivatives:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of fine particles .

- Store separately from oxidizing agents and avoid aqueous environments to prevent hydrolysis .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in neurological models?

- Answer : Rational design strategies include:

- Side-chain functionalization : Introduce fluorinated or aryl groups (e.g., phenylalanine analogs) to improve blood-brain barrier permeability .

- Esterification : Replace the carboxylic acid with methyl/tert-butyl esters to enhance metabolic stability, as demonstrated in anticonvulsant analogs .

- SAR studies : Test derivatives in glutamate receptor binding assays (e.g., NMDA or AMPA receptors) to correlate structural changes with activity .

Q. What methodologies are effective for scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Answer : Optimize the chiral synthesis route:

- Asymmetric catalysis : Use palladium-catalyzed aminocarbonylation for intramolecular cyclization (yields >90% ).

- Protecting groups : Employ Boc (tert-butoxycarbonyl) to protect the amine during synthesis, followed by HCl-mediated deprotection .

- Purification : Perform recrystallization in hexane/ethyl acetate or silica gel chromatography (eluent: 5% MeOH in CH₂Cl₂) to isolate enantiomerically pure product .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

- Answer : Address variability through:

- Dose-response profiling : Test concentrations from 1 nM–100 µM in cell-based assays (e.g., neuroprotection models) .

- Model validation : Compare results across multiple systems (e.g., primary neurons vs. neuroblastoma cell lines) .

- Batch consistency : Verify compound purity and stability via LC-MS before each experiment to rule out degradation artifacts .

Methodological Resources

- Synthetic Protocols : Reference patent EP 4374877 A2 for step-by-step synthesis .

- Analytical Standards : Use certificates of analysis (CoA) from suppliers like Cayman Chemical for batch-specific NMR and HPLC data .

- Biological Assays : Adapt protocols from TargetMol’s neuroactivity studies, including glutamate uptake assays and electrophysiological recordings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.